(3-Methoxy-5-(methylthio)phenyl)boronic acid
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Overview
Description
(3-Methoxy-5-(methylthio)phenyl)boronic acid is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with methoxy and methylthio groups. The boronic acid functionality makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxy-5-(methylthio)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be carried out in aqueous or organic solvents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
(3-Methoxy-5-(methylthio)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane.
Substitution: The methoxy and methylthio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Substituted phenyl derivatives with new functional groups replacing the methoxy or methylthio groups.
Scientific Research Applications
(3-Methoxy-5-(methylthio)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (3-Methoxy-5-(methylthio)phenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and molecular recognition. The compound can also participate in various catalytic cycles, enhancing its utility in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the methoxy and methylthio substituents, making it less versatile in certain reactions.
(3-Methoxyphenyl)boronic acid: Similar but lacks the methylthio group, affecting its reactivity and applications.
(3-Methylthio)phenylboronic acid: Similar but lacks the methoxy group, which influences its chemical behavior.
Uniqueness
(3-Methoxy-5-(methylthio)phenyl)boronic acid is unique due to the presence of both methoxy and methylthio groups, which enhance its reactivity and make it suitable for a broader range of applications compared to its simpler analogs .
Properties
Molecular Formula |
C8H11BO3S |
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Molecular Weight |
198.05 g/mol |
IUPAC Name |
(3-methoxy-5-methylsulfanylphenyl)boronic acid |
InChI |
InChI=1S/C8H11BO3S/c1-12-7-3-6(9(10)11)4-8(5-7)13-2/h3-5,10-11H,1-2H3 |
InChI Key |
BQJRHPYFJNJYNJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)SC)OC)(O)O |
Origin of Product |
United States |
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